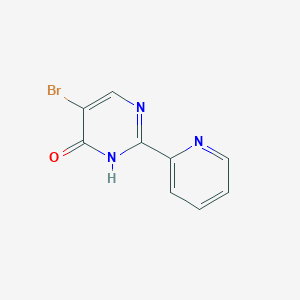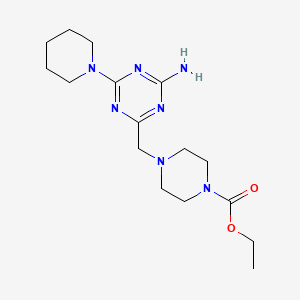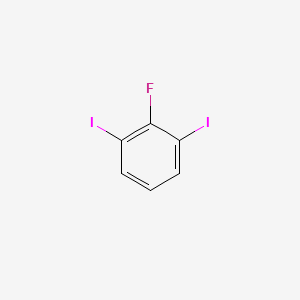
(R,Z)-2-tert-butyl 8a-methyl 7-(hydroxymethylene)-6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2,8a(1H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8a(1H,6H)-Isoquinolinedicarboxylicacid,3,4,7,8-tetrahydro-7-(hydroxymethylene)-6-oxo-,2-(1,1-dimethylethyl)8a-methylester,(7Z,8aR)- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features multiple functional groups, including carboxylic acid, hydroxymethylene, and oxo groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8a(1H,6H)-Isoquinolinedicarboxylicacid,3,4,7,8-tetrahydro-7-(hydroxymethylene)-6-oxo-,2-(1,1-dimethylethyl)8a-methylester,(7Z,8aR)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization reactions: Formation of the isoquinoline core through cyclization of appropriate precursors.
Functional group modifications: Introduction of hydroxymethylene, oxo, and carboxylic acid groups through specific reagents and conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: Sequential addition of reagents and catalysts in controlled environments.
Continuous flow synthesis: Utilizing continuous reactors to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethylene groups to carboxylic acids.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Carboxylic acids.
Reduction products: Alcohols.
Substitution products: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Enzyme inhibitors: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug development: Investigated for potential therapeutic properties.
Industry
Material science: Used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound depends on its interaction with molecular targets. For example:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interaction with cellular receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with different functional groups.
Uniqueness
Functional diversity:
Propiedades
Fórmula molecular |
C17H23NO6 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-O-tert-butyl 8a-O-methyl (7Z,8aR)-7-(hydroxymethylidene)-6-oxo-1,3,4,8-tetrahydroisoquinoline-2,8a-dicarboxylate |
InChI |
InChI=1S/C17H23NO6/c1-16(2,3)24-15(22)18-6-5-12-7-13(20)11(9-19)8-17(12,10-18)14(21)23-4/h7,9,19H,5-6,8,10H2,1-4H3/b11-9-/t17-/m0/s1 |
Clave InChI |
ZOUSWBBKQXEPJJ-CCCPALQASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC2=CC(=O)/C(=C\O)/C[C@@]2(C1)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=CC(=O)C(=CO)CC2(C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
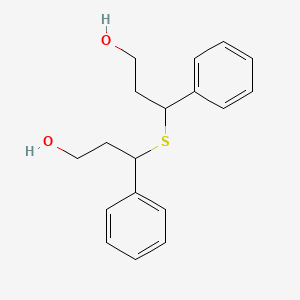
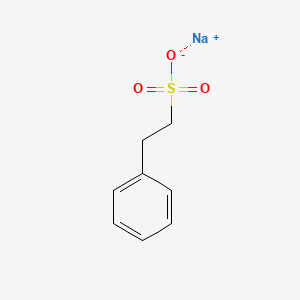
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)

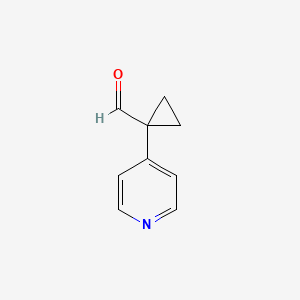
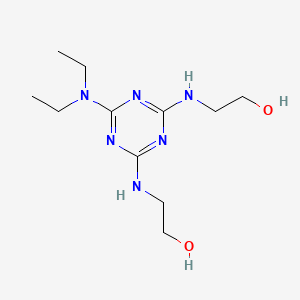

![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)
